N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3,4,5-trimethoxybenzamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl core linked to two distinct substituents: a 4-fluorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. This compound is structurally related to chemotherapeutic agents, as evidenced by its similarity to other 3,4,5-trimethoxybenzamide derivatives reported in the literature .
Properties
Molecular Formula |
C21H24FNO6S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H24FNO6S/c1-27-18-10-15(11-19(28-2)20(18)29-3)21(24)23(17-8-9-30(25,26)13-17)12-14-4-6-16(22)7-5-14/h4-7,10-11,17H,8-9,12-13H2,1-3H3 |
InChI Key |
KLMLPGSFVRXZFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing substituent variations, physicochemical properties, and biological activities:
Key Structural and Functional Comparisons
Substituent Effects on Bioactivity: The sulfone group in the target compound may improve metabolic stability compared to non-sulfonated analogs like Compound 18, which showed inactivity against SCC9 cells . Cyano or methoxy groups (e.g., N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide) modulate solubility and hydrogen-bonding capacity .
Synthetic Pathways :
- The target compound likely involves coupling 3,4,5-trimethoxybenzoyl chloride with a sulfone-containing amine, as seen in similar syntheses (e.g., ).
- In contrast, furan-derived analogs (e.g., 4a, 2a) are synthesized via oxazolone intermediates and nucleophilic substitutions .
Physicochemical Properties: Sulfone-containing compounds (target, BH33350) exhibit higher molecular weights (~500 Da) compared to simpler derivatives (e.g., Compound 18, ~375 Da), which may affect bioavailability. Melting points vary significantly: furan-based derivatives (4a, 2a) melt at 220–250°C, while cyano-substituted analogs lack reported data .
Research Findings and Implications
- Structural Insights : The sulfone and fluorobenzyl groups in the target compound may synergistically enhance interactions with biological targets, such as tubulin or kinases, common in 3,4,5-trimethoxybenzamide derivatives.
- Synthetic Challenges : Introducing the 1,1-dioxidotetrahydrothiophen-3-yl group requires precise control of oxidation and coupling conditions, as seen in related syntheses .
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